![molecular formula C15H14OSi B14677035 5,5-Dimethyldibenzo[b,e]silin-10(5H)-one CAS No. 32306-65-3](/img/structure/B14677035.png)
5,5-Dimethyldibenzo[b,e]silin-10(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyldibenzo[b,e]silin-10(5H)-one is a silicon-containing organic compound with a unique structure that incorporates a silicon atom within a dibenzosilinone framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyldibenzo[b,e]silin-10(5H)-one typically involves the following steps:
Formation of the Dibenzosilinone Core: The core structure can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Silicon Atom: The silicon atom is introduced into the dibenzosilinone framework through a silylation reaction, often using reagents such as chlorosilanes or silanols.
Methylation: The final step involves the methylation of the silicon atom to achieve the desired 5,5-dimethyl substitution.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. These methods often include:
Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and selectivity.
Continuous Flow Synthesis: Implementing continuous flow reactors to improve reaction control and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyldibenzo[b,e]silin-10(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced forms.
Substitution: The silicon atom can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, alkoxides, or amines can be employed under appropriate conditions.
Major Products
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted silinones depending on the reagents used.
Aplicaciones Científicas De Investigación
5,5-Dimethyldibenzo[b,e]silin-10(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyldibenzo[b,e]silin-10(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes, receptors, and proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-5,10-dihydrodibenzo[b,e]siline: A related compound with a similar core structure but different substitution pattern.
Silicon-Rhodamine Conjugates: Compounds that incorporate silicon atoms within a rhodamine framework, used for imaging applications.
Uniqueness
5,5-Dimethyldibenzo[b,e]silin-10(5H)-one is unique due to its specific substitution pattern and the presence of a silicon atom within the dibenzosilinone framework. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
32306-65-3 |
|---|---|
Fórmula molecular |
C15H14OSi |
Peso molecular |
238.36 g/mol |
Nombre IUPAC |
5,5-dimethylbenzo[b][1]benzosilin-10-one |
InChI |
InChI=1S/C15H14OSi/c1-17(2)13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)17/h3-10H,1-2H3 |
Clave InChI |
LBNBYDQAONVOMX-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C2=CC=CC=C2C(=O)C3=CC=CC=C31)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)



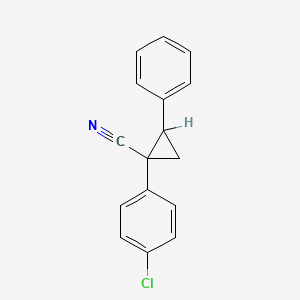
![4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile](/img/structure/B14676990.png)
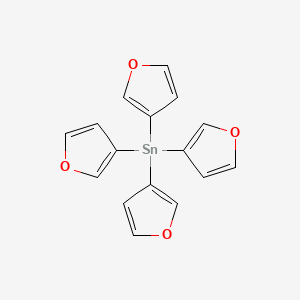
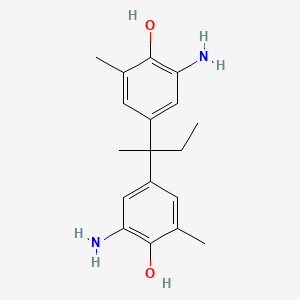
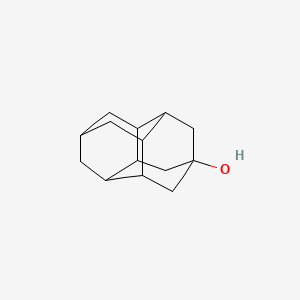
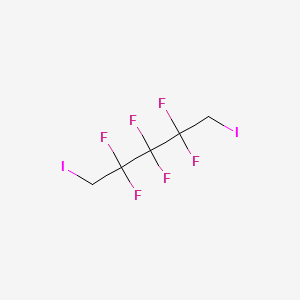
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)



